1-Bromo-4-isocyanato-2-methylbenzene 1-Bromo-4-isocyanato-2-methylbenzene
Brand Name: Vulcanchem
CAS No.: 1591-97-5
VCID: VC20966575
InChI: InChI=1S/C8H6BrNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
SMILES: CC1=C(C=CC(=C1)N=C=O)Br
Molecular Formula: C8H6BrNO
Molecular Weight: 212.04 g/mol

1-Bromo-4-isocyanato-2-methylbenzene

CAS No.: 1591-97-5

Cat. No.: VC20966575

Molecular Formula: C8H6BrNO

Molecular Weight: 212.04 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-isocyanato-2-methylbenzene - 1591-97-5

Specification

CAS No. 1591-97-5
Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
IUPAC Name 1-bromo-4-isocyanato-2-methylbenzene
Standard InChI InChI=1S/C8H6BrNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Standard InChI Key AYFMPMKATOGAGY-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)N=C=O)Br
Canonical SMILES CC1=C(C=CC(=C1)N=C=O)Br

Introduction

Chemical Identity and Structural Information

1-Bromo-4-isocyanato-2-methylbenzene (CAS: 1591-97-5) belongs to the class of aryl isocyanates, compounds known for their high reactivity due to the presence of the isocyanate functional group (-N=C=O). The molecular structure features a benzene ring with strategically positioned functional groups that contribute to its chemical behavior and applications.
Table 1: Structural Identifiers of 1-Bromo-4-isocyanato-2-methylbenzene

IdentifierValue
IUPAC Name1-bromo-4-isocyanato-2-methylbenzene
CAS Number1591-97-5
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
SMILESCC1=C(C=CC(=C1)N=C=O)Br
Standard InChIInChI=1S/C8H6BrNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
InChIKeyAYFMPMKATOGAGY-UHFFFAOYSA-N
PubChem CID5204800
The compound is also known by alternative names including 4-Bromo-3-methylphenyl isocyanate, which highlights the relative positions of the functional groups on the benzene ring . The structure consists of a benzene core with a bromine atom at position 1, a methyl group at position 2, and an isocyanate group at position 4, creating a pattern of substitution that influences its chemical behavior and reactivity.

Physical and Chemical Properties

Physical Properties

1-Bromo-4-isocyanato-2-methylbenzene exists as a colorless to yellow liquid under standard conditions, exhibiting physical characteristics typical of aromatic compounds with similar molecular weights and functional groups.
Table 2: Physical Properties of 1-Bromo-4-isocyanato-2-methylbenzene

PropertyValueReference
Physical StateColorless to yellow liquid
Density1.507 g/mL at 25°C
Boiling Point245°C
Flash Point>230°F (>110°C)
Vapor Pressure0.0094 mmHg at 25°C
Index of Refractionn20/D 1.584
Melting Point32.11°C (estimated)
Water Solubility115.02 mg/L (estimated)
LogP2.72480
PSA29.43000
Exact Mass210.96300
The relatively high boiling point of 245°C reflects the compound's molecular weight and the presence of intermolecular forces, including possible hydrogen bonding interactions. Its limited water solubility (115.02 mg/L) is consistent with its LogP value of 2.72480, indicating moderate lipophilicity and preferential solubility in organic solvents rather than aqueous media .

Chemical Properties and Reactivity

The chemical behavior of 1-Bromo-4-isocyanato-2-methylbenzene is predominantly determined by the presence of its functional groups, particularly the highly reactive isocyanate moiety. This functional group exhibits characteristic reactivity that forms the basis for many chemical transformations and applications.
The isocyanate group (-N=C=O) readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms, such as:

  • Alcohols, forming carbamates (R-NH-CO-OR')

  • Amines, producing ureas (R-NH-CO-NH-R')

  • Water, generating carbamic acids that may subsequently decarboxylate to form amines
    The bromine substituent provides an additional site for chemical transformation, particularly through metal-catalyzed coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions allow the compound to serve as a valuable building block for synthesizing more complex molecules.
    The methyl group contributes to the electron density distribution in the aromatic ring, potentially influencing reactivity patterns. The combined effect of these three substituents (bromine, isocyanate, and methyl) creates a unique chemical environment that determines the compound's behavior in various chemical processes.

Synthesis Methods

Synthetic Pathways

Applications in Research and Industry

Scientific Research Applications

In scientific research, 1-Bromo-4-isocyanato-2-methylbenzene serves as a valuable building block for synthesizing more complex organic molecules. Its dual functionality—the reactive isocyanate group and the bromine atom suitable for coupling reactions—makes it particularly useful in various research contexts.
The compound finds application in:

  • Medicinal chemistry for developing therapeutic agents, where the isocyanate group can be used to introduce carbamate or urea functionalities that are common in many pharmaceuticals.

  • Studies of enzyme inhibitors and protein modifications, exploiting the electrophilic nature of the isocyanate group to interact with nucleophilic amino acid residues in proteins.

  • Synthesis of heterocyclic compounds and other complex structures with potential biological activity.

  • Development of chemical probes for biological research, utilizing the compound's reactive functional groups for selective labeling or modification of biomolecules.
    The biological activity of this compound primarily stems from its ability to interact with biological molecules due to the electrophilic nature of the isocyanate group. This interaction can lead to modifications that affect enzyme activity or receptor binding, suggesting potential applications in drug discovery and development.

Industrial Applications

In industrial contexts, 1-Bromo-4-isocyanato-2-methylbenzene contributes to the production of various materials with specialized properties and functions.
Industrial applications include:

  • Polymer synthesis, particularly polyurethanes, where the isocyanate functionality reacts with polyols to form urethane linkages.

  • Development of specialty coatings with specific properties, taking advantage of the reactivity of the isocyanate group to create crosslinked structures.

  • Production of adhesives that utilize the high reactivity of the isocyanate moiety to form strong bonds with various substrates.

  • Synthesis of chemical intermediates for more complex industrial chemicals, leveraging the bromine functionality for further transformations.
    The compound's unique combination of functional groups makes it valuable for creating materials with tailored properties for specific applications, contributing to advances in materials science and chemical manufacturing.

Hazard TypeClassificationDetails
GHS SymbolsGHS07, GHS08Indicating health hazards and serious health hazards
Signal WordDangerIndicating severe hazards
Hazard StatementsH302-H312-H315-H319-H332-H334-H335Harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation
UN NumberUN 2206For transportation purposes
Hazard Class6.1Toxic substances
Packing GroupIIISubstances presenting low danger
Risk PhrasesR20/21/22Harmful by inhalation, in contact with skin and if swallowed
Safety PhrasesS23Do not breathe gas/fumes/vapor/spray
The compound's hazard profile is primarily related to its isocyanate functionality, which is known to be a respiratory sensitizer and irritant. Isocyanates are well-recognized for their potential to cause occupational asthma and other respiratory conditions with repeated exposure .

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